molecular formula C21H20BrNO6 B249245 4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B249245
M. Wt: 462.3 g/mol
InChI Key: AMPJAMZLSQGIJI-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 4-Bromobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst.

    Attachment of the 3,4-Dimethoxyphenyl Group: This can be done via a Suzuki coupling reaction using a boronic acid derivative of 3,4-dimethoxyphenyl and a palladium catalyst.

    Hydroxylation and Hydroxyethylation: These steps involve selective hydroxylation and subsequent alkylation reactions to introduce the hydroxy and hydroxyethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydroxyethyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and hydroxyethyl groups can form hydrogen bonds with target molecules, while the aromatic groups can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and hydroxyethyl groups, along with the bromobenzoyl and dimethoxyphenyl groups, allows for a wide range of chemical modifications and interactions.

Properties

Molecular Formula

C21H20BrNO6

Molecular Weight

462.3 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20BrNO6/c1-28-15-8-5-13(11-16(15)29-2)18-17(20(26)21(27)23(18)9-10-24)19(25)12-3-6-14(22)7-4-12/h3-8,11,18,24-25H,9-10H2,1-2H3/b19-17-

InChI Key

AMPJAMZLSQGIJI-ZPHPHTNESA-N

SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.